acetic acid](/img/structure/B5634708.png)
[4-(cyclopropylmethyl)piperazin-1-yl](2,5-dimethoxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound belongs to a class of organic molecules that have been explored for various biological and chemical properties due to their unique structural features. The presence of cyclopropylmethyl, piperazin-1-yl, and dimethoxyphenyl acetic acid moieties contribute to its distinctive chemical behavior and potential applications in chemical synthesis and pharmacology.
Synthesis Analysis
The synthesis of related compounds involves multiple steps including condensation, cyclization, and substitution reactions. These processes are designed to introduce the cyclopropylmethyl, piperazin-1-yl, and dimethoxyphenyl groups into the molecule. Typically, starting materials such as amino acids, aldehydes, and chlorides are utilized in these syntheses, under specific conditions to ensure the formation of the desired product with high purity and yield.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by strong intermolecular hydrogen bonding, typically observed through spectroscopic techniques like X-ray diffraction, IR, 1H NMR, and 13C NMR. These studies reveal the spatial arrangement of atoms and the presence of specific functional groups that dictate the compound's reactivity and interactions with other molecules.
Chemical Reactions and Properties
These compounds can undergo a variety of chemical reactions, including substitution and photochemical reactions. Their reactivity is significantly influenced by the structural elements such as the piperazine ring and the acetic acid moiety. The presence of the cyclopropylmethyl group can also impart unique reactivity patterns, affecting the compound's behavior in organic synthesis and its interaction with biological systems.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined by the compound's molecular composition and structure. These properties are crucial for understanding the compound's behavior in different environments and for designing the appropriate conditions for its storage, handling, and application in various chemical processes.
Chemical Properties Analysis
The chemical properties include acidity, basicity, reactivity with other chemical agents, and photostability. These characteristics are influenced by the compound's molecular framework and the electronic distribution within the molecule. Understanding these properties is essential for predicting the compound's behavior in chemical reactions and in biological systems.
For further details and specific study results, refer to the following sources:
Sahin et al. (2014) conducted a study on related compounds, offering insights into their synthesis, structural analysis, and intermolecular bonding patterns (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Mella et al. (2001) provided information on the photochemistry of similar compounds, highlighting the impact of structural features on their photoreactive behavior (Mella, Fasani, & Albini, 2001).
Rajkumar et al. (2014) discussed the synthesis and spectral characterization of derivatives, which could be related to understanding the chemical properties and reactions (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Eigenschaften
IUPAC Name |
2-[4-(cyclopropylmethyl)piperazin-1-yl]-2-(2,5-dimethoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-23-14-5-6-16(24-2)15(11-14)17(18(21)22)20-9-7-19(8-10-20)12-13-3-4-13/h5-6,11,13,17H,3-4,7-10,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHOXEZLAPSYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(C(=O)O)N2CCN(CC2)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Cyclopropylmethyl)piperazin-1-YL](2,5-dimethoxyphenyl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


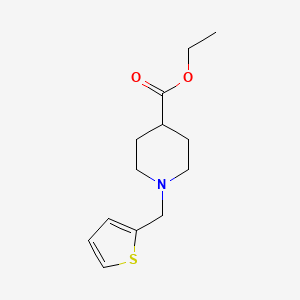
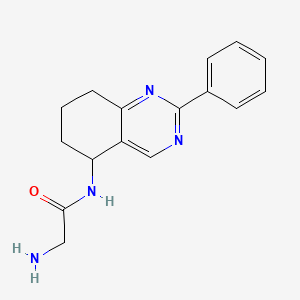

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5634663.png)
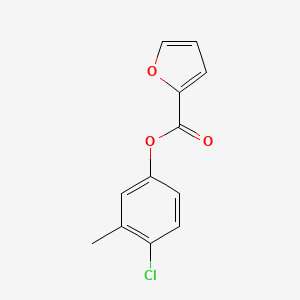
![ethyl (5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate](/img/structure/B5634675.png)

![N-methyl-N-[3-(methylthio)benzyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5634697.png)
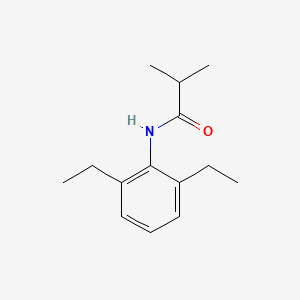
![1-methyl-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5634710.png)
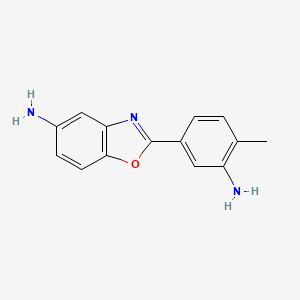
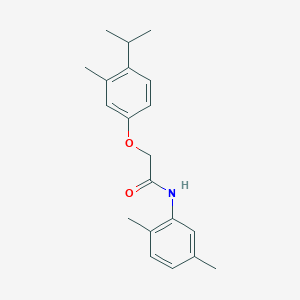
![methyl 4-({[4-(2-fluorophenoxy)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5634729.png)